molecular formula C12H14O4 B1422900 4-(3-Ethoxy-3-oxopropyl)benzoic acid CAS No. 267888-21-1

4-(3-Ethoxy-3-oxopropyl)benzoic acid

Cat. No.: B1422900
CAS No.: 267888-21-1
M. Wt: 222.24 g/mol
InChI Key: YBCOJERXUVJAMS-UHFFFAOYSA-N
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Description

4-(3-Ethoxy-3-oxopropyl)benzoic acid is a benzoic acid derivative research chemical. This compound features a benzoic acid core substituted with a 3-ethoxy-3-oxopropyl chain, a structure that makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Researchers utilize this and similar structures as key building blocks in the development of novel pharmaceutical compounds and bioactive molecules. The presence of both a carboxylic acid and an ethyl ester group within the same molecule provides two distinct reactive sites for further chemical modification, such as hydrolysis, amidation, or condensation reactions. It is intended for research applications in a controlled laboratory environment. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-(3-ethoxy-3-oxopropyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-2-16-11(13)8-5-9-3-6-10(7-4-9)12(14)15/h3-4,6-7H,2,5,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCOJERXUVJAMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(3-Ethoxy-3-oxopropyl)benzoic acid, with the chemical formula C12H14O4 and CAS number 267888-21-1, is a compound of growing interest in pharmaceutical and biochemical research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound is characterized by its benzoic acid structure with an ethoxy group and a ketone functional group. Its molecular structure is depicted as follows:

Chemical Structure C12H14O4\text{Chemical Structure }C_{12}H_{14}O_{4}

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It has been noted that compounds with similar structures often exhibit significant effects on enzyme inhibition and receptor binding, particularly in the context of anti-inflammatory and antimicrobial activities.

Target Enzymes

Research indicates that this compound may inhibit specific enzymes involved in inflammatory processes, although detailed studies are still needed to elucidate these interactions fully.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of this compound. It has been tested against various bacterial strains, showing promising inhibitory effects.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8.9 µM
Escherichia coli12.9 µM

These results suggest that the compound could be developed into an effective antimicrobial agent.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This effect was assessed using ELISA assays, indicating its potential utility in treating inflammatory diseases.

Case Studies

  • Tuberculosis Treatment Exploration
    A recent study focused on identifying novel inhibitors for tuberculosis treatment highlighted the importance of compounds structurally related to this compound. The study emphasized the need for new treatments that target Mycobacterium tuberculosis effectively, suggesting that derivatives of this compound could be explored for their antitubercular activity .
  • Polymer Applications
    Research into the synthesis of polyamides from this compound has shown that this compound can be utilized in creating materials with enhanced properties for various industrial applications . This suggests a broader scope for its biological activity beyond traditional pharmaceutical uses.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. Preliminary data suggest that it may be metabolized via cytochrome P450 enzymes, similar to other piperazine derivatives, which could influence its efficacy and safety profile in clinical settings.

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-(3-Ethoxy-3-oxopropyl)benzoic acid and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Position Functional Groups Key Properties/Applications
This compound Not provided ~C₁₂H₁₄O₅* ~250.24 Para Benzoic acid, ethoxy-oxopropyl Synthetic intermediate, salt formation
Ethyl 4-(3-ethoxy-3-oxopropyl)benzoate 38628-52-3 C₁₄H₁₈O₄ 250.29 Para Benzoate ester, ethoxy-oxopropyl Lipophilic precursor for hydrolysis
2-(3-Methoxy-3-oxopropyl)benzoic acid Not provided C₁₁H₁₂O₄ 224.21 Ortho Benzoic acid, methoxy-oxopropyl Positional isomer; steric hindrance
(4-(3-Ethoxy-3-oxopropyl)phenyl)boronic acid 660440-57-3 C₁₁H₁₅BO₅ 250.05 Para Boronic acid, ethoxy-oxopropyl Suzuki-Miyaura coupling reactions
3-(3-Chloropropanoyl)-4-methoxybenzoic acid 1216277-75-6 C₁₁H₁₁ClO₄ 242.66 Meta, Para Benzoic acid, chloropropanoyl, methoxy Enhanced electrophilicity
4-[(3-Ethoxy-1,3-dioxopropyl)amino]-benzoic acid 130217-49-1 C₁₂H₁₃NO₅ 251.24 Para Benzoic acid, amino-dioxoethoxy Hydrogen bonding potential

*Estimated based on structural analogy to ethyl ester derivative.

Structural and Functional Analysis

Ethyl 4-(3-Ethoxy-3-oxopropyl)benzoate (CAS 38628-52-3)
  • Key Differences : The ethyl ester group replaces the carboxylic acid, increasing lipophilicity (logP ~2.5–3.0) and making it more suitable as a prodrug or delivery intermediate.
  • Applications : Frequently cited in patents for hydrolysis to the acid form, which is reactive in conjugations .
2-(3-Methoxy-3-oxopropyl)benzoic Acid
  • Key Differences : Ortho-substitution introduces steric hindrance, reducing solubility in polar solvents compared to the para isomer. The methoxy group further decreases reactivity relative to ethoxy .
(4-(3-Ethoxy-3-oxopropyl)phenyl)boronic Acid (CAS 660440-57-3)
  • Key Differences : The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, a property absent in the carboxylic acid analog. This makes it valuable in synthesizing biaryl structures .
3-(3-Chloropropanoyl)-4-methoxybenzoic Acid (CAS 1216277-75-6)
  • Key Differences : The chloro and methoxy groups enhance electrophilicity at the carbonyl carbon, favoring nucleophilic acyl substitution. This contrasts with the ethoxy-oxopropyl group, which is less reactive .
4-[(3-Ethoxy-1,3-dioxopropyl)amino]-benzoic Acid (CAS 130217-49-1)

Preparation Methods

Preparation via Grignard Reaction and Subsequent Oxidation

One of the most direct approaches involves a Grignard reaction on a suitably halogenated benzoic acid derivative, followed by oxidation to introduce the carboxylic acid functionality.

Method Overview:

  • Step 1: Synthesis of 4-(2-halogenated ethyl)benzoic acid, typically via halogenation of 4-aminobenzoic acid or related derivatives.
  • Step 2: Grignard reagent formation by reacting the halogenated benzoic acid with magnesium turnings in anhydrous ether.
  • Step 3: Nucleophilic addition of the Grignard reagent to glyoxal dialkyl acetal, forming a β-hydroxy intermediate.
  • Step 4: Hydrolysis and oxidation of the intermediate to yield the target acid.

Research Data:

  • This method is detailed in patent CN103265428B, where the reaction involves a Grignard reagent reacting with glyoxal derivatives, followed by hydrolysis to afford the desired benzoic acid derivative with the 3-ethoxy-3-oxopropyl substituent.

Esterification and Transamidation Approach

An alternative route involves synthesizing the ester derivative, ethyl 4-(3-ethoxy-3-oxopropyl)benzoate , followed by hydrolysis to obtain the acid.

Method Overview:

  • Step 1: Esterification of 4-aminobenzoic acid or 4-hydroxybenzoic acid with ethanol and thionyl chloride or sulfuryl chloride to form the ethyl ester.
  • Step 2: Alkylation of the ester with ethyl chloroformate or related reagents to introduce the 3-ethoxy-3-oxopropyl group.
  • Step 3: Hydrolysis of the ester to produce 4-(3-ethoxy-3-oxopropyl)benzoic acid .

Research Data:

  • The synthesis of ethyl 4-(3-ethoxy-3-oxopropyl)benzoate has been reported, with the process involving acylation and esterification steps, optimized for yield and purity.

Synthesis via Acylation and Cyclization

A more complex route involves cyclization and subsequent functionalization:

  • Step 1: Formation of isoquinoline or related heterocyclic intermediates.
  • Step 2: Functionalization with ethoxy-oxopropyl groups via acylation or Mannich-type reactions.
  • Step 3: Hydrolysis and oxidation steps to produce the target compound.

Research Data:

  • This pathway is more elaborate and is typically employed for derivatives with heterocyclic cores, but can be adapted for the benzoic acid derivative with appropriate modifications.

Data Table Summarizing Preparation Methods

Method No. Starting Material Key Reagents Main Reactions Advantages Limitations
1 Halogenated benzoic acid Magnesium, glyoxal dialkyl acetal Grignard addition, oxidation High specificity, direct Multi-step, requires strict anhydrous conditions
2 4-Aminobenzoic acid Ethanol, acylating agents Esterification, alkylation Good for ester intermediates Additional hydrolysis step needed
3 Commercial benzene derivatives Halogenation, oxidation, acylation Multi-step functionalization Versatile, scalable Longer synthesis time
4 Heterocyclic intermediates Cyclization, acylation Complex, for derivatives Enables heterocyclic modifications More complex, less direct

Notes on Research Findings

  • The synthesis methods are optimized for yield, purity, and scalability, with patent CN103265428B providing a comprehensive route involving Grignard reactions and acetal intermediates.
  • The esterification route offers a practical alternative, especially for producing derivatives suitable for further polymerization or pharmaceutical applications.
  • Controlling reaction conditions such as temperature, solvent choice, and reagent stoichiometry is critical for successful synthesis.
  • Environmental considerations suggest that methods involving fewer steps and milder conditions are preferable, aligning with green chemistry principles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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